3-Iodo-1H-pyrazolo[3,4-c]pyridazine
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Overview
Description
3-Iodo-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the family of pyrazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridazine ring, with an iodine atom attached to the third position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodopyrazole with hydrazine derivatives, followed by cyclization to form the pyrazolopyridazine core. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide in solvents such as tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted pyrazolopyridazines.
Oxidation Products: Pyrazolopyridazine oxides.
Reduction Products: Pyrazolopyridazine hydrides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to interact with nucleic acids and proteins, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Amino-1H-pyrazolo[3,4-c]pyridazine
- 3-Bromo-1H-pyrazolo[3,4-c]pyridazine
- 3-Chloro-1H-pyrazolo[3,4-c]pyridazine
Comparison: 3-Iodo-1H-pyrazolo[3,4-c]pyridazine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs with different halogen atoms, the iodine derivative may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Biological Activity
3-Iodo-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound notable for its fused pyrazole and pyridazine ring structure, characterized by the presence of an iodine atom at the 3-position of the pyrazole ring. This unique configuration influences its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C6H4N4I
- Molecular Weight : Approximately 245.02 g/mol
- Structural Features : The compound features a fused ring system that enhances its interaction with biological targets.
Biological Activity Overview
This compound exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. Its potential applications span across cancer research and treatment strategies due to its ability to selectively inhibit certain kinases involved in cancer progression.
Key Biological Activities:
- Kinase Inhibition : The compound has been studied for its ability to inhibit specific protein kinases by binding to their active or allosteric sites, modulating their activity.
- Anti-tumor Properties : Similar compounds have demonstrated anti-tumor properties, suggesting that structural modifications can enhance or alter biological effects.
- Electrophilic Reactions : The iodine atom allows for nucleophilic substitution reactions, making it versatile in synthetic applications.
Inhibition Studies
Research indicates that this compound can inhibit several kinases implicated in tumor growth. For example, studies have shown that it interacts with receptor tyrosine kinases, which are crucial in cell proliferation pathways .
Structure-Activity Relationship (SAR)
The effectiveness of this compound as a kinase inhibitor is influenced by its structural features. Modifications on the pyrazolo or pyridazine rings can significantly alter its biological activity. For instance, derivatives with different substituents have been synthesized and evaluated for their anti-cancer potential .
Data Table: Summary of Biological Activities
Applications in Medicinal Chemistry
Due to its biological activities, this compound is being explored for:
Properties
Molecular Formula |
C5H3IN4 |
---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
3-iodo-1H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C5H3IN4/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H,8,9,10) |
InChI Key |
SLAYEYQOCHVTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1C(=NN2)I |
Origin of Product |
United States |
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